molecular formula C31H37N7O5 B12073684 2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide

2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide

Cat. No.: B12073684
M. Wt: 587.7 g/mol
InChI Key: YLSKCQOVDOZHTQ-UHFFFAOYSA-N
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Description

BMS-344577 is a lactam derivative based on arylguanidine. It is a potent oral active inhibitor of factor Xa, an enzyme involved in the coagulation cascade. This compound exhibits excellent susceptibility in vitro, along with favorable pharmacokinetics and pharmacodynamics in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-344577 involves the preparation of aroylguanidine-based factor Xa inhibitorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of BMS-344577 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and scalability. The production methods are designed to comply with regulatory standards and ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

BMS-344577 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of BMS-344577, which may exhibit different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

BMS-344577 has a wide range of scientific research applications, including:

Mechanism of Action

BMS-344577 exerts its effects by inhibiting factor Xa, an enzyme that plays a crucial role in the coagulation cascade. By binding to the active site of factor Xa, BMS-344577 prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. The molecular targets and pathways involved include the intrinsic and extrinsic pathways of the coagulation cascade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BMS-344577

BMS-344577 is unique due to its specific lactam-arylguanidine structure, which provides it with distinct pharmacokinetic and pharmacodynamic properties. Its high potency and selectivity for factor Xa make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C31H37N7O5

Molecular Weight

587.7 g/mol

IUPAC Name

2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide

InChI

InChI=1S/C31H37N7O5/c1-20-16-22-17-23(10-12-26(22)43-20)33-31(35-28(40)21-9-11-24(32-18-21)29(41)36(2)3)34-25-8-4-5-15-38(30(25)42)19-27(39)37-13-6-7-14-37/h9-12,16-18,25H,4-8,13-15,19H2,1-3H3,(H2,33,34,35,40)

InChI Key

YLSKCQOVDOZHTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)NC(=NC3CCCCN(C3=O)CC(=O)N4CCCC4)NC(=O)C5=CN=C(C=C5)C(=O)N(C)C

Origin of Product

United States

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